3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine

Medicinal Chemistry Parallel Synthesis Kinase Inhibitors

3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine (CAS 2089650-35-9) is a densely functionalized heterocyclic building block within the privileged pyrazolo[1,5-a]pyrimidine family, a scaffold broadly exploited for kinase inhibitor discovery. The compound carries four distinct substituents: a C-3 bromine, a C-7 chlorine, a C-5 methyl, and a C-2 trifluoromethyl group.

Molecular Formula C8H4BrClF3N3
Molecular Weight 314.49 g/mol
Cat. No. B13047732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine
Molecular FormulaC8H4BrClF3N3
Molecular Weight314.49 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)Cl)C(F)(F)F)Br
InChIInChI=1S/C8H4BrClF3N3/c1-3-2-4(10)16-7(14-3)5(9)6(15-16)8(11,12)13/h2H,1H3
InChIKeyYRKPXUATJCGNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine: Core Scaffold & Physicochemical Baseline


3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine (CAS 2089650-35-9) is a densely functionalized heterocyclic building block within the privileged pyrazolo[1,5-a]pyrimidine family, a scaffold broadly exploited for kinase inhibitor discovery [1]. The compound carries four distinct substituents: a C-3 bromine, a C-7 chlorine, a C-5 methyl, and a C-2 trifluoromethyl group. Its molecular formula is C₈H₄BrClF₃N₃, with a molecular weight of 314.49 g/mol and a calculated LogP of 3.47 . This precise substitution pattern is absent from the major screening collections, positioning it as a non‑commodity intermediate for structure‑activity relationship (SAR) exploration.

Why Generic Pyrazolo[1,5-a]pyrimidines Cannot Substitute This 3-Bromo-7-chloro-5-methyl-2-CF₃ Congener


The pyrazolo[1,5-a]pyrimidine scaffold displays extreme sensitivity to substituent topology; even subtle positional isomerism can invert target selectivity or abolish cellular activity. The simultaneous presence of a C-3 bromine (serving as a cross‑coupling handle), a C-7 chlorine (enabling nucleophilic aromatic substitution), a C-5 methyl (modulating both metabolic stability and steric environment), and a C-2 trifluoromethyl group (enhancing lipophilicity and metabolic resistance) creates a substitution‑vector combination that is not replicated by commercially available mono‑ or di‑substituted analogs [1][2]. Replacing this compound with a des‑bromo, des‑chloro, or regioisomeric variant would eliminate at least one key diversification point, thereby collapsing the accessible chemical space and rendering certain patent‑defined pharmacophores synthetically inaccessible [2].

Quantitative Differentiation Evidence: 3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine vs. Closest Analogs


Diversification Versatility: Orthogonal Reactive Handles vs. Mono‑Substituted Analogs

The target compound possesses two orthogonal reactive halogens (C‑3 Br for Suzuki coupling; C‑7 Cl for SNAr), enabling sequential, chemoselective diversification without protecting‑group manipulation. This dual‑handle architecture is absent in the closest commercial analogs 7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 1467492-14-3, lacks C‑3 Br) and 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine (CAS 1263059-15-9, lacks C‑7 Cl and C‑2 CF₃) . The synthetic utility is validated by the Masaryk University patent, where a closely related 3-bromo-7-chloro-5-aryl analog was aminated at C‑7 and subsequently elaborated at C‑3 to yield a compound with CDK IC₅₀ = 0.51 µM [1].

Medicinal Chemistry Parallel Synthesis Kinase Inhibitors

Patent‑Defined CDK Pharmacophore: 0.51 µM IC₅₀ vs. Unsubstituted Core

WO 2004/026229 explicitly exemplifies 3‑bromo‑7‑chloro‑5‑aryl‑pyrazolo[1,5‑a]pyrimidine as the direct precursor to a potent cyclin‑dependent kinase inhibitor. The elaborated compound II demonstrated an IC₅₀ of 0.51 µM in a CDK kinase activity assay [1]. In contrast, the unsubstituted pyrazolo[1,5‑a]pyrimidine core and simpler 7‑chloro or 3‑bromo mono‑substituted variants lack this patent‑documented inhibitory potency, confirming the essential contribution of the 3‑Br/7‑Cl/5‑aryl substitution triad [2].

CDK Inhibition Oncology Structure–Activity Relationship

Pim‑1 Kinase Template: Trifluoromethylated Analog Design vs. Non‑fluorinated Congeners

Dwyer et al. (2013) demonstrated that 3,5‑disubstituted 7‑(trifluoromethyl)pyrazolo[1,5‑a]pyrimidines serve as potent Pim‑1 inhibitors, with the trifluoromethylated analog of lead compound 12 retaining low‑nanomolar potency (Pim‑1 IC₅₀ = 1.5 nM for the parent; trifluoromethylated analogs exhibited comparable or improved target engagement) [1]. Non‑fluorinated pyrazolo[1,5‑a]pyrimidine congeners lacking the C‑2 or C‑7 CF₃ group show significantly attenuated Pim‑1 inhibition (typically >10‑fold loss in potency) [2]. Because the target compound embeds the CF₃ group at C‑2 and enables introduction of C‑3 and C‑5 aryl/heteroaryl substituents, it maps directly onto the pharmacophore model described in this template‑based discovery program.

Pim-1 Kinase FLT3 Hematologic Malignancies

Lipophilic Ligand Efficiency (LLE): Computed LogP 3.47 vs. Des‑CF₃ and Des‑Halogen Analogs

The target compound exhibits a calculated LogP of 3.47 (ChemScene datasheet) with zero hydrogen‑bond donors, a topological polar surface area (TPSA) of 30.19 Ų, and a molecular weight of 314.49 g/mol . By comparison, the des‑CF₃ analog (3‑bromo‑7‑chloro‑5‑methylpyrazolo[1,5‑a]pyrimidine, MW ~282 g/mol) is predicted to have a LogP ≈ 2.6, while the des‑bromo‑des‑chloro core is substantially more polar (LogP < 1.5) [1]. The balanced LogP of 3.47 positions this compound within the optimal range for cell permeability (LogP 1–5) while maintaining a favorable LLE profile when elaborated into potent analogs—critical for CNS and oncology programs where passive permeability is a key optimization parameter.

Physicochemical Properties Lead-Likeness Drug Design

Core Skeletal Similarity to BS‑194: 3 nM CDK2 Inhibition vs. Inactive Des‑CF₃ Analogs

The clinical candidate BS‑194 (4k), a pyrazolo[1,5‑a]pyrimidine derivative, inhibits CDK2 with an IC₅₀ of 3 nM and demonstrates oral antitumor efficacy in xenograft models [1]. BS‑194 shares the pyrazolo[1,5‑a]pyrimidine core with C‑5 and C‑7 substituents analogous to those present in the target compound. Systematic SAR studies demonstrate that removal of the electron‑withdrawing groups at C‑2/C‑7 (e.g., CF₃ or Cl) reduces CDK2 potency by orders of magnitude, with des‑CF₃ analogs showing IC₅₀ values > 1 µM [2]. The target compound’s substitution pattern is congruent with the BS‑194 pharmacophore model, particularly the C‑5 methyl and C‑7 chlorine elements that occupy the kinase hinge region.

CDK2 CDK9 Antitumor Xenografts

High‑Value Application Scenarios for 3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine


Kinase‑Focused Fragment‑to‑Lead and Scaffold‑Hopping Programs

The compound’s dual halogen architecture enables rapid, parallel generation of C‑3 arylated and C‑7 aminated libraries for screening against kinase panels (CDK, Pim, TRK, B‑Raf). The C‑2 CF₃ group provides a metabolic soft spot resistant to oxidative metabolism, making elaborated analogs suitable for early in vitro ADME profiling [1]. Procurement of this intermediate consolidates multiple synthetic steps into a single starting material, reducing lead‑optimization timelines by an estimated 4–6 weeks compared to de novo core construction from mono‑substituted precursors.

CDK2/CDK9 Dual Inhibitor Development Leveraging the BS‑194 Chemotype

Given the structural congruence with BS‑194 (CDK2 IC₅₀ = 3 nM), teams can use this compound as a diversity input for exploring hinge‑binding modifications while retaining the C‑5 methyl and C‑7 chloro substituents critical for CDK selectivity [2]. The C‑3 bromine allows late‑stage introduction of solubilizing groups (e.g., morpholine, piperazine) to fine‑tune physicochemical properties without re‑optimizing the core binding elements.

Pim‑1/FLT3 Dual Inhibitor Synthesis for Hematologic Oncology

The trifluoromethyl group at C‑2 is a hallmark of potent Pim‑1 inhibitors; divergent functionalization at C‑3 and C‑7 enables simultaneous optimization of Pim‑1 potency and FLT3 selectivity [3]. The patent‑exemplified CDK activity (IC₅₀ = 0.51 µM) confirms that elaborated products achieve intracellular target engagement, supporting progression to cellular proof‑of‑concept studies in leukemia cell lines.

Combinatorial Library Production for High‑Throughput Screening Deck Enhancement

The orthogonal reactivity of C‑3 Br and C‑7 Cl is ideally suited for automated parallel synthesis platforms, enabling production of 100–500 compound libraries with minimal manual intervention. The resulting collection populates underrepresented chemical space around the pyrazolo[1,5‑a]pyrimidine scaffold, complementing commercial screening decks that are heavily weighted toward indole, quinoline, and pyrazolopyridine templates.

Quote Request

Request a Quote for 3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.